molecular formula C18H20N2O2S2 B2621572 2-[[2-(4-methylanilino)-2-oxoethyl]disulfanyl]-N-(4-methylphenyl)acetamide CAS No. 7267-65-4

2-[[2-(4-methylanilino)-2-oxoethyl]disulfanyl]-N-(4-methylphenyl)acetamide

Cat. No.: B2621572
CAS No.: 7267-65-4
M. Wt: 360.49
InChI Key: QAXGXJHODVFUKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Structure : The compound consists of an acetamide group (CH₃CONH-) linked to a phenyl ring (C₆H₅-) via a disulfide bridge (S-S) and an oxoethyl group (C₂H₄O) containing an amino group (NH₂) .


Synthesis Analysis

  • Acetylation : Acetylate the amino group with acetic anhydride (CH₃CO)₂O to obtain the final product .


Chemical Reactions Analysis

  • Substitution Reactions : The phenyl ring can undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

  • Storage Class : Combustible solids .

Mechanism of Action

While the exact mechanism remains unclear, methylphenidate (a related compound) has been shown to act as a norepinephrine and dopamine reuptake inhibitor (NDRI) . By inhibiting reuptake, it increases the presence of these neurotransmitters in the extraneuronal space, thereby prolonging their action. Methylphenidate’s beneficial effects in sustaining attention are also mediated by alpha-1 adrenergic receptor activity . It is considered a first-line treatment for Attention-Deficit/Hyperactivity Disorder (ADHD) .

Safety and Hazards

  • Storage : Store as directed .

Properties

IUPAC Name

2-[[2-(4-methylanilino)-2-oxoethyl]disulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S2/c1-13-3-7-15(8-4-13)19-17(21)11-23-24-12-18(22)20-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXGXJHODVFUKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSSCC(=O)NC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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